3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
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Overview
Description
3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound that features a sulfonyl group attached to a phenyl ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylsulfonyl Intermediate: The phenylsulfonyl group can be introduced via sulfonylation of a phenyl ring using reagents such as sulfonyl chlorides in the presence of a base.
Coupling with Thiophene and Pyridine Derivatives: The thiophene and pyridine rings are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thiophene and pyridine rings make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the aromatic rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)propanamide
- 3-(phenylsulfonyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide
- 3-(phenylsulfonyl)-N-((2-(benzofuran-2-yl)pyridin-4-yl)methyl)propanamide
Uniqueness
3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like furan or benzofuran. This uniqueness can be leveraged in the design of novel materials and drug candidates with specific electronic and binding characteristics.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19(9-12-26(23,24)16-5-2-1-3-6-16)21-14-15-8-10-20-17(13-15)18-7-4-11-25-18/h1-8,10-11,13H,9,12,14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSYFPHBPSGPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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